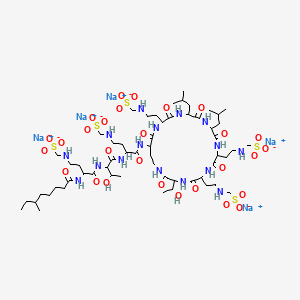
Disperse Blue 93
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disperse Blue 93 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic. These dyes are characterized by their low water solubility and are typically applied from an aqueous dispersion. This compound is known for its vibrant blue color and is widely used in the textile industry to impart color to fabrics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Disperse Blue 93 involves the reaction of 1-amino-4-bromoanthraquinone with 2,4-dinitrochlorobenzene in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often formulated into a paste or powder form for ease of application in dyeing processes.
化学反应分析
Types of Reactions: Disperse Blue 93 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds, often used in decolorization processes.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the anthraquinone structure.
Reduction: Simplified aromatic amines and other reduced products.
Substitution: Various substituted anthraquinone derivatives.
科学研究应用
Disperse Blue 93 has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and inks.
作用机制
The mechanism of action of Disperse Blue 93 involves its interaction with the polymer chains of synthetic fibers. The dye molecules penetrate the fibers and form non-covalent interactions, such as van der Waals forces and hydrogen bonding, with the polymer chains. This interaction results in the dye being firmly held within the fiber matrix, imparting a stable color to the fabric.
相似化合物的比较
- Disperse Blue 106
- Disperse Blue 124
- Disperse Blue 79
- Disperse Blue 183
属性
CAS 编号 |
12235-95-9 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
0 |
同义词 |
disperse blue 93 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



